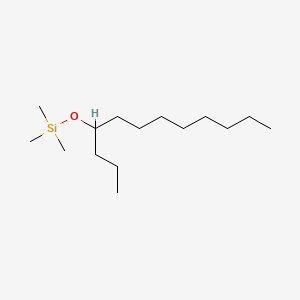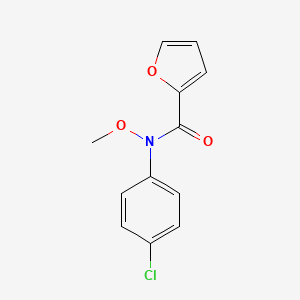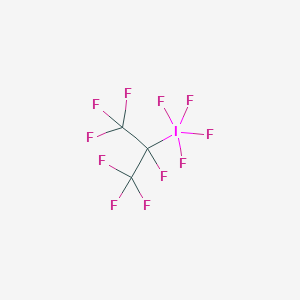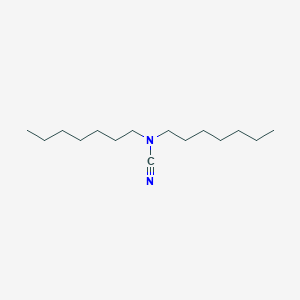
(1,2-Dihydroacenaphthylen-5-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acenaphthylenemethanol, 1,2-dihydro- is a chemical compound with the molecular formula C13H12O It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthylenemethanol, 1,2-dihydro- typically involves the reduction of acenaphthylene derivatives. One common method is the reduction of acenaphthylene-1,2-dione using sodium borohydride in an alcohol solvent. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of 5-Acenaphthylenemethanol, 1,2-dihydro- may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Acenaphthylenemethanol, 1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene-1,2-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield acenaphthene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.
Major Products Formed
Oxidation: Acenaphthylene-1,2-dione.
Reduction: Acenaphthene derivatives.
Substitution: Various substituted acenaphthylenemethanol derivatives.
Aplicaciones Científicas De Investigación
5-Acenaphthylenemethanol, 1,2-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Acenaphthylenemethanol, 1,2-dihydro- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthylene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the methanol group.
Acenaphthene: A more saturated derivative of acenaphthylene.
Acenaphthylene-1,2-dione: An oxidized form of acenaphthylene.
Uniqueness
5-Acenaphthylenemethanol, 1,2-dihydro- is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential biological activities compared to its parent compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Número CAS |
50773-22-3 |
|---|---|
Fórmula molecular |
C13H12O |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1,2-dihydroacenaphthylen-5-ylmethanol |
InChI |
InChI=1S/C13H12O/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-7,14H,4-5,8H2 |
Clave InChI |
YUCKUNMNPXXICR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


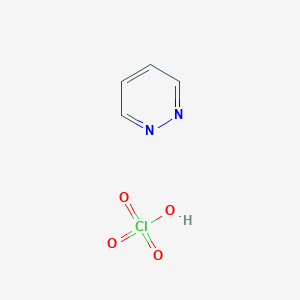
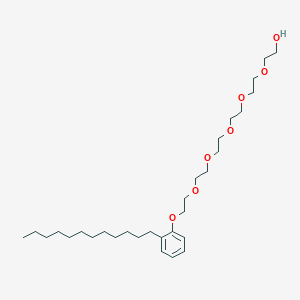
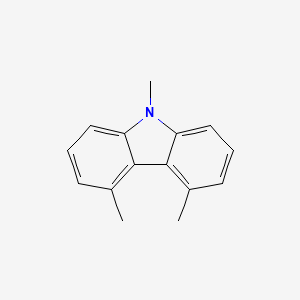


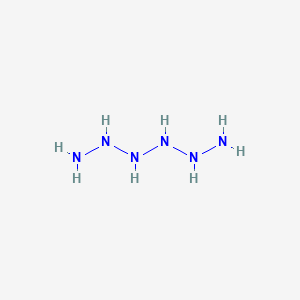

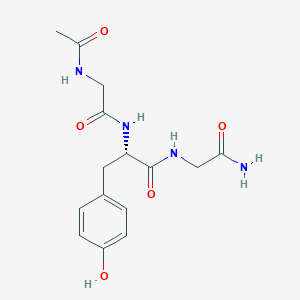
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
